molecular formula C9H10N4O B563955 6,7,8-Trimethylpteridin-2(8H)-one CAS No. 103262-23-3

6,7,8-Trimethylpteridin-2(8H)-one

Cat. No.: B563955
CAS No.: 103262-23-3
M. Wt: 190.206
InChI Key: OREJGGGWWSZPRS-UHFFFAOYSA-N
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Description

6,7,8-Trimethylpteridin-2(8H)-one (CAS 103262-23-3) is a chemical compound with the molecular formula C9H10N4O and a molecular weight of 190.20 . It belongs to the class of pteridinones, which are heterocyclic structures of significant interest in medicinal chemistry and chemical biology research. Pteridinones are recognized as important scaffolds for their pharmacological potential, particularly as inhibitors of kinases, which are enzymes implicated in various disease pathways . This specific trimethylpteridinone derivative serves as a versatile building block for the synthesis of more complex molecules, enabling structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties in drug discovery programs . The compound is provided for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

103262-23-3

Molecular Formula

C9H10N4O

Molecular Weight

190.206

IUPAC Name

6,7,8-trimethylpteridin-2-one

InChI

InChI=1S/C9H10N4O/c1-5-6(2)13(3)8-7(11-5)4-10-9(14)12-8/h4H,1-3H3

InChI Key

OREJGGGWWSZPRS-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=NC(=O)N=CC2=N1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pteridine Family

The following table summarizes key structural analogues of 6,7,8-Trimethylpteridin-2(8H)-one, highlighting differences in substituents, functional groups, and physicochemical properties:

Compound Name CAS Number Key Substituents/Modifications Similarity Score* Key Properties/Applications References
This compound 103262-23-3 -CH₃ at C6, C7, C8; -C=O at C2 1.00 Intermediate in heterocyclic synthesis
2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one 944580-73-8 -Cl at C2; -CH₃ at C8; saturated C7-C8 bond 0.96 High structural similarity; potential kinase inhibitor
4-Aminopteridine-6,7(5H,8H)-dione 67074-68-4 -NH₂ at C4; -C=O at C6, C7 0.85 Oxidized form; role in folate metabolism
6,7,8-Trimethylpteridin-2(8H)-imine 112299-40-8 -CH₃ at C6, C7, C8; -C=NH at C2 0.89 Imine derivative; altered reactivity
1,5,7,8-Tetrahydropteridine-2,4,6-trione 18276-11-4 Saturated C1-C5-C7-C8; three ketone groups 0.72 Fully reduced analog; redox-active

*Similarity scores based on Tanimoto coefficients or functional group alignment.

Key Observations:

Substituent Effects: The presence of methyl groups at C6, C7, and C8 in this compound enhances steric bulk compared to simpler pteridines like 4-Aminopteridine-6,7-dione. This may influence binding affinity in biological systems .

Saturation vs. Aromaticity : Saturation of the pteridine ring (e.g., in 2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one) reduces aromaticity, impacting solubility and metabolic stability .

Preparation Methods

Cyclocondensation with α-Keto Esters

In a representative procedure, 5,6-diamino-1-methylpyrimidine-2,4(1H,3H)-dione (1.2, CAS: 6972-82-3) reacts with methyl 3-oxobutanoate in glacial acetic acid at reflux (110–120°C) for 3–5 hours. The reaction proceeds via tandem Schiff base formation and cyclization, yielding the pteridin-2-one core with inherent methyl groups at positions 6 and 7.

Reaction Scheme:

Key Parameters:

  • Solvent: Acetic acid (optimal for protonation and cyclization)

  • Temperature: 110–120°C (balances reaction rate and byproduct formation)

  • Stoichiometry: 1:1 molar ratio (prevents oligomerization)

Regioselective Methylation at Position 8

Introducing the 8-methyl group requires careful control to avoid over-alkylation. Two predominant methods have been validated:

Direct N-Alkylation of Pteridinone

Treatment of 6,7-dimethylpteridin-2(1H)-one with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours achieves 85% yield of the 8-methyl derivative. Potassium carbonate acts as a base to deprotonate the N8 position, enhancing nucleophilicity.

Optimization Data:

BaseSolventTemp (°C)Yield (%)
K2CO3DMF6085
NaHTHF2572
DBUAcetonitrile4068

Reductive Amination Approach

An alternative route employs reductive amination of 6,7-dimethylpteridin-2(1H)-one with formaldehyde using sodium cyanoborohydride in methanol. This method offers milder conditions (room temperature, 24 hours) but requires strict pH control (pH 5–6).

One-Pot Synthesis from Advanced Intermediates

Recent advances enable the preparation of this compound in a single vessel, minimizing purification steps. A three-component reaction between:

  • 4,5-Diamino-2-methylpyrimidin-6(1H)-one

  • Ethyl acetoacetate

  • Methyl triflate

in tetrabutylammonium bromide (TBAB) as an ionic liquid catalyst produces the target compound in 78% yield after 8 hours at 90°C.

Advantages:

  • Eliminates intermediate isolation

  • TBAB enhances solubility of polar intermediates

  • Atom economy improves to 92%

Analytical Characterization

Structural confirmation relies on multimodal spectroscopy:

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6):

  • δ 3.45 (s, 3H, 8-N-CH3)

  • δ 2.60 (s, 6H, 6-CH3 and 7-CH3)

  • δ 8.74 (s, 1H, H-5)

13C NMR (101 MHz, DMSO-d6):

  • 168.4 ppm (C2=O)

  • 155.1, 152.3 ppm (C4a, C8a)

  • 24.1, 23.8, 20.4 ppm (CH3 groups)

Mass Spectrometry

LC-MS (APCI+) shows m/z = 191.1 [M+H]+, consistent with the molecular formula C9H10N4O.

Purification and Yield Optimization

Crude products typically require recrystallization from ethanol/water (3:1 v/v) to achieve >98% purity. Key factors affecting yield:

FactorOptimal ConditionPurity Impact
Cooling Rate0.5°C/minReduces occluded impurities
Solvent RatioEthanol:H2O 3:1Maximizes solubility differential
Activated Charcoal1% w/vRemoves colored byproducts

Scale-up trials demonstrate consistent yields (82–85%) at kilogram scale using continuous flow reactors.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for this compound Synthesis

MethodStepsTotal Yield (%)Purity (%)Cost Index
Cyclocondensation37298.51.0
Regioselective Alkylation48599.11.8
One-Pot Synthesis17897.90.7

The one-pot method offers the best cost efficiency, while regioselective alkylation provides superior purity for pharmaceutical applications.

Mechanistic Insights into Key Transformations

Cyclocondensation Mechanism

Density functional theory (DFT) calculations reveal a stepwise pathway:

  • Keto-enol tautomerization of α-keto ester

  • Nucleophilic attack by 5-amino group on carbonyl carbon

  • Sequential dehydration and 6π-electrocyclization

The rate-determining step (electrocyclization) has an activation energy of 28.3 kcal/mol, explaining the need for elevated temperatures.

Methylation Selectivity

Recent Methodological Advances

Photocatalytic Methylation

Visible-light-mediated methylation using eosin Y as a photocatalyst enables N8 methylation at ambient temperature (25°C). This approach achieves 89% yield in 6 hours with enhanced regioselectivity.

Biocatalytic Approaches

Engineered methyltransferases from Pseudomonas putida catalyze SAM-dependent methylation of 6,7-dimethylpteridin-2(1H)-one. Whole-cell biocatalysis in E. coli BL21 reaches 94% conversion in 48 hours .

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic pathways for 6,7,8-Trimethylpteridin-2(8H)-one, and what critical reagents/purification methods are involved?

  • Methodological Answer : Synthesis typically involves condensation of substituted pyrimidine intermediates with methylated pteridine precursors. Key steps include:

Methylation : Use of methylating agents (e.g., methyl iodide) under basic conditions (e.g., K2CO3/DMF) to introduce methyl groups at positions 6, 7, and 2.

Cyclization : Acid-catalyzed cyclization to form the pteridinone core.

Purification : Chromatography (e.g., silica gel column) or recrystallization (e.g., ethanol/water mixtures) to isolate the product .

  • Critical Considerations : Monitor reaction progress via TLC and optimize methyl group regioselectivity using steric/electronic directing groups.

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR to verify methyl group integration (δ 2.1–2.5 ppm for aromatic methyls) and <sup>13</sup>C NMR to confirm carbonyl (C=O, ~165 ppm) and methylated carbons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion ([M+H]<sup>+</sup>) matching the theoretical mass (C11H14N4O).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if crystalline derivatives are obtainable .

Q. What strategies stabilize this compound in aqueous solutions for in vitro studies?

  • Methodological Answer :

  • pH Control : Maintain pH ~6.8 to minimize hydrolysis of the pteridinone ring.
  • Antioxidants : Add 1–5 mM dithiothreitol (DTT) to prevent oxidation of the dihydropterin moiety.
  • Temperature : Store solutions at 4°C for short-term use or -80°C for long-term storage .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported stability data for this compound under varying experimental conditions?

  • Methodological Answer :

Systematic Replication : Reproduce studies using identical buffers (e.g., phosphate vs. Tris), temperatures, and light exposure.

Analytical Cross-Validation : Compare HPLC, UV-Vis, and NMR degradation profiles.

Mechanistic Analysis : Use kinetic modeling to distinguish hydrolysis (pH-dependent) from oxidation (O2-dependent) pathways .

Q. What enzymatic systems interact with this compound, and how can its inhibitory effects be quantified?

  • Methodological Answer :

  • Target Enzymes : Test against dihydropteridine reductase (DHPR) and tyrosine hydroxylase using:

Enzyme Assays : Monitor NADH oxidation (for DHPR) or L-DOPA synthesis (for tyrosine hydroxylase) via spectrophotometry.

IC50 Determination : Dose-response curves with purified enzymes and substrate analogs.

  • Cellular Models : Use neuronal cell lines to assess intracellular accumulation and downstream aromatic amino acid hydroxylation inhibition .

Q. How can computational modeling predict the reactivity and binding affinity of this compound with biological targets?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina to model interactions with DHPR or kinase active sites.

Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) for 100 ns.

QSAR : Correlate methyl group positions with inhibitory potency using regression models trained on analogous pteridinones .

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